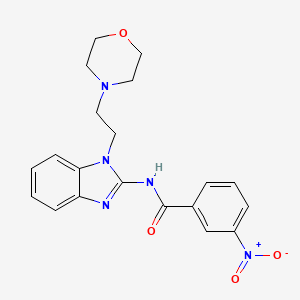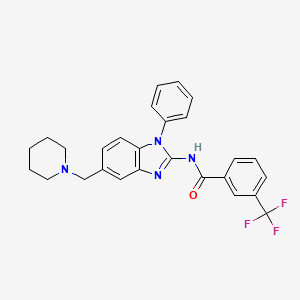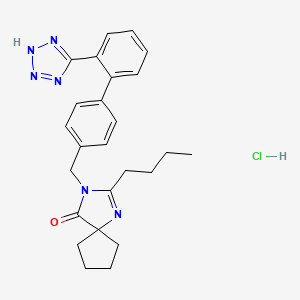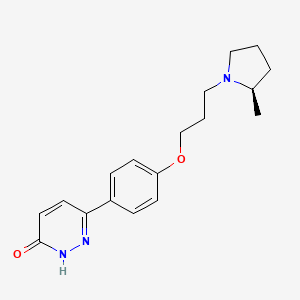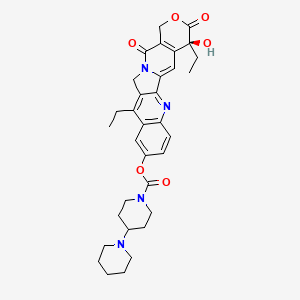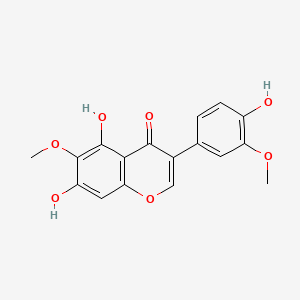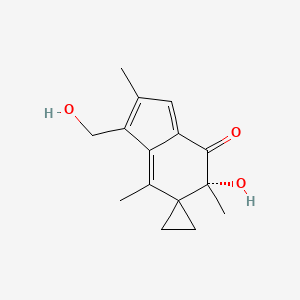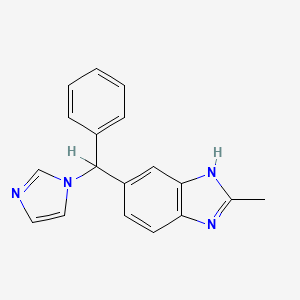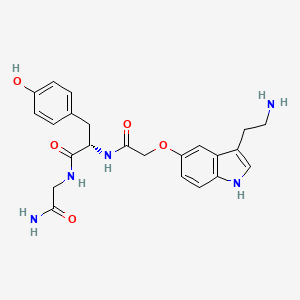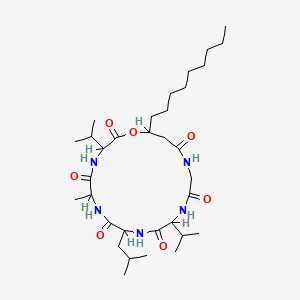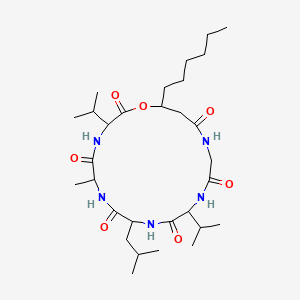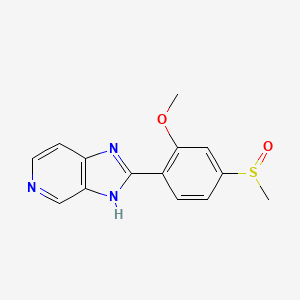
Isomazole
Overview
Description
ISOMAZOLE is a cardiovascular agent known for its inotropic and vasodilator activities. It primarily acts as a phosphodiesterase inhibitor, which increases the force of heart contractions and dilates blood vessels . This compound is used in the treatment of heart failure and other cardiovascular conditions due to its ability to enhance cardiac output and reduce vascular resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: ISOMAZOLE can be synthesized through the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in polyphosphoric acid or phosphorus oxychloride. The resulting methylsulfanyl derivatives are then oxidized using m-chloroperbenzoic acid or peracetic acid .
Industrial Production Methods: The industrial production of this compound involves the use of readily available starting materials such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol. These materials undergo a series of reactions to produce 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then used in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: ISOMAZOLE undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups on the benzene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid, peracetic acid.
Cyclization Agents: Polyphosphoric acid, phosphorus oxychloride.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ISOMAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of phosphodiesterase inhibitors and their effects on cardiac function.
Biology: Investigated for its role in modulating calcium sensitivity in cardiac muscle fibers.
Medicine: Explored for its potential in treating heart failure and other cardiovascular diseases.
Industry: Utilized in the development of new cardiotonic agents and related pharmaceuticals.
Mechanism of Action
ISOMAZOLE exerts its effects by inhibiting phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP, leading to enhanced calcium sensitivity in cardiac muscle fibers and improved contractility . This mechanism also results in vasodilation, reducing vascular resistance and improving blood flow .
Comparison with Similar Compounds
Sulmazole: Another phosphodiesterase inhibitor with similar cardiotonic properties.
Milrinone: A well-known inotropic agent used in the treatment of heart failure.
Amrinone: Another cardiotonic agent with similar mechanisms of action.
Uniqueness of ISOMAZOLE: this compound is unique due to its specific molecular structure, which allows for a balanced combination of inotropic and vasodilator activities. This dual action makes it particularly effective in treating heart failure by both improving cardiac output and reducing vascular resistance .
Properties
CAS No. |
86315-52-8 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-13-7-9(20(2)18)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
JQUKCPUPFALELS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=NC=C3 |
Appearance |
Solid powder |
| 86315-52-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
87359-33-9 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-((2-methoxy-4-methylsulfinyl)phenyl)-H-imidazo(4,5-b)pyridine AR-L 115 BS AR-L115 BW A746C BWA746C isomazole LY 175326 LY-175326 LY175326 MG 28734 MG-28734 sulmazol sulmazole Vardax |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


